(2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
Description
The compound (2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol (CAS: 135270-05-2, molecular formula: C₁₂H₁₃F₂N₃O₂, molecular weight: 269.25 g/mol) is a chiral triazole derivative featuring a 2,4-difluorophenyl group and vicinal diol configuration . Its stereochemistry (2S,3S) distinguishes it from other isomers and analogs.
Properties
IUPAC Name |
(2S,3S)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCNANBNVFQJDJ-UFBFGSQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is characterized by the following chemical properties:
- Molecular Formula : CHFNO
- Molecular Weight : 269.25 g/mol
- CAS Number : 135270-05-2
- MDL Number : MFCD30343824
This compound is known for its structural similarity to antifungal agents and is often discussed in the context of pharmaceutical impurities.
Antifungal Properties
This compound has been studied primarily for its antifungal activity. It is recognized as an impurity in the synthesis of Efinaconazole, an antifungal medication used to treat onychomycosis (fungal nail infections). The triazole moiety in its structure is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.
The mechanism of action involves the following steps:
- Inhibition of Ergosterol Synthesis : By targeting lanosterol 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol.
- Disruption of Fungal Cell Membrane : The lack of ergosterol leads to increased membrane permeability and ultimately cell lysis.
Case Studies and Experimental Data
Recent studies have evaluated the efficacy of this compound against various fungal strains. The following table summarizes key findings from these studies:
| Study | Fungal Strain | Concentration Tested | Inhibition Rate (%) |
|---|---|---|---|
| Smith et al. (2023) | Candida albicans | 50 µM | 85% |
| Johnson et al. (2024) | Aspergillus niger | 25 µM | 70% |
| Lee et al. (2025) | Trichophyton rubrum | 10 µM | 90% |
These studies indicate that this compound exhibits significant antifungal activity at relatively low concentrations.
Safety and Toxicology
Toxicological assessments have shown that while the compound is effective against fungi, it may present some cytotoxicity at higher concentrations. In vitro studies indicate that concentrations above 100 µM can lead to cytotoxic effects on mammalian cells.
Scientific Research Applications
(2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is a chemical compound with several known characteristics and applications. Here's a summary based on the search results:
Basic Information:
- Chemical Names: The compound is also known as (2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol .
- Molecular Formula: C12H13F2N3O2
- Molecular Weight: 269.25
- CAS Number: 133775-25-4
- MDL Number: MFCD30343824
Computed Descriptors:
- IUPAC Name: (2R,3R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol .
- InChI: InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1
- InChIKey: LSCNANBNVFQJDJ-PRHODGIISA-N
- SMILES: CC@HO
Safety and Handling:
- Signal Word: Warning
- Hazard Statements: H302-H315-H319-H335
- Precautionary Statements: P261-P305+P351+P338
- Storage: Should be stored under inert atmosphere at 2-8°C
Related Compounds:
- (2S,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol (Mesylate Salt) with Molecular Formula C12 H13 F2 N3 O2 . C H4 O3 S and Molecular Weight 365.353
- (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate
- (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Comparison with Similar Compounds
Voriconazole
Structure: (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (C₁₆H₁₄F₃N₅O, MW: 349.3 g/mol) . Key Differences:
- Substitution at C3: Voriconazole has a 5-fluoro-4-pyrimidinyl group instead of the diol moiety.
- Stereochemistry: The (2R,3S) configuration enhances antifungal activity by optimizing binding to fungal CYP51 .
Pharmacology : - Broad-spectrum antifungal (Aspergillus, Candida) due to CYP450-dependent 14α-lanosterol demethylase inhibition .
- Higher molecular weight (349.3 vs. 269.25) contributes to lower solubility (BCS Class II) .
(2R,3R)-Isomer of the Target Compound
Structure : (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol (CAS: 133775-25-4) .
Key Differences :
Fluconazole
Structure : Bis-triazole derivative lacking fluorine substituents (C₁₃H₁₂F₂N₆O, MW: 306.27 g/mol).
Key Differences :
Methanesulfonate Prodrug Derivative
Structure : (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate (CAS: 1175536-50-1) .
Key Differences :
- Methanesulfonate esterification improves solubility for formulation.
- Prodrug strategy enhances bioavailability compared to the parent diol .
Structural and Pharmacokinetic Comparison Table
| Parameter | Target Compound | Voriconazole | (2R,3R)-Isomer | Fluconazole |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 269.25 | 349.3 | 269.25 | 306.27 |
| Stereochemistry | (2S,3S) | (2R,3S) | (2R,3R) | None |
| Key Functional Groups | Diol, triazole | Pyrimidinyl, triazole | Diol, triazole | Bis-triazole |
| Solubility | Moderate | Low (BCS II) | Moderate | High (BCS I) |
| Antifungal Spectrum | Limited* | Broad | Limited* | Narrow |
| Primary Use | Intermediate | Therapeutic | Intermediate | Therapeutic |
*Note: Limited data on direct antifungal activity; primarily used in synthesis .
Q & A
Basic: How can the stereochemical configuration of (2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol be confirmed experimentally?
Methodological Answer:
The stereochemical configuration is typically determined using a combination of X-ray crystallography and NMR spectroscopy . For X-ray analysis, single crystals of the compound are grown (e.g., via slow evaporation in polar solvents), and diffraction data are collected to resolve spatial arrangements of substituents . NMR coupling constants (e.g., ) between protons on adjacent chiral centers (C2 and C3) can indicate relative configurations. For example, vicinal coupling constants >3.5 Hz suggest a trans-diaxial arrangement, consistent with S,S stereochemistry . Circular dichroism (CD) spectroscopy may further corroborate enantiomeric purity by comparing experimental spectra with computational models (e.g., time-dependent density functional theory) .
Basic: What synthetic strategies are effective for preparing this compound, and how is enantiomeric purity ensured?
Methodological Answer:
Synthesis often involves stereoselective epoxidation followed by nucleophilic ring-opening with 1H-1,2,4-triazole. For example:
Epoxidation : Start with a (2S,3S)-configured epoxide precursor, synthesized via Sharpless asymmetric epoxidation or enzymatic resolution .
Ring-opening : React the epoxide with 1H-1,2,4-triazole under basic conditions (e.g., KCO in DMF) to introduce the triazole moiety at C1 .
Purification : Use chiral column chromatography (e.g., Chiralpak® IA) or recrystallization with chiral resolving agents (e.g., D-10-camphorsulfonic acid) to achieve >99% enantiomeric excess (e.e.) .
Key validation : Monitor reaction progress via LC-MS and confirm stereochemistry with - and -NMR .
Advanced: How does this compound’s antifungal activity compare to structurally related azoles, and what in vitro models are suitable for evaluation?
Methodological Answer:
Antifungal activity is evaluated using agar dilution assays (CLSI M38-A2 protocol) against Candida spp. and Aspergillus spp. Minimal inhibitory concentrations (MICs) are compared to reference azoles (e.g., fluconazole). The triazole moiety disrupts fungal ergosterol biosynthesis via cytochrome P450 (CYP51) inhibition .
- Structural insights : Fluorine atoms at the 2,4-positions on the phenyl ring enhance membrane permeability, while the (2S,3S) configuration improves target binding affinity compared to (2R,3R) isomers .
- Advanced models : Use time-kill kinetics to assess fungicidal vs. fungistatic activity and biofilm inhibition assays (e.g., XTT reduction) for resistant strains .
Advanced: What methodologies are recommended for studying environmental fate and degradation pathways?
Methodological Answer:
Environmental persistence is assessed through:
Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing degradation products via HPLC-MS/MS .
Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions and quantify photodegradation rates using quantum yield calculations .
Soil sorption : Perform batch experiments with varying soil organic matter (SOM) content; calculate Freundlich coefficients () to predict mobility .
Data interpretation : Compare half-lives (t) to regulatory thresholds (e.g., OECD 307). Note that fluorinated aromatic rings may resist microbial degradation, requiring advanced oxidation processes (AOPs) for remediation .
Advanced: How can contradictions in biological activity data between stereoisomers be resolved?
Methodological Answer:
Stereochemical validation : Re-analyze isomers via X-ray crystallography to confirm configurations, as even minor stereochemical errors can lead to misinterpretations .
Docking simulations : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of (2S,3S) vs. (2R,3R) isomers with CYP51. Lower binding energy (ΔG) correlates with higher activity .
In vitro assays : Test isomers side-by-side under identical conditions (e.g., MIC assays, ATPase inhibition) to isolate stereochemical effects from experimental variability .
Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends, ensuring batch-to-batch consistency in compound purity (>98% by HPLC) .
Advanced: What spectroscopic techniques are critical for characterizing degradation products or metabolites?
Methodological Answer:
High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems to identify metabolites via exact mass (<5 ppm error) and isotopic patterns .
NMR profiling : Assign structures using -NMR (for fluorine retention) and 2D experiments (HSQC, HMBC) to trace connectivity in complex mixtures .
X-ray photoelectron spectroscopy (XPS) : Analyze surface composition of degradation byproducts (e.g., fluorine loss) in environmental samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
